BenchChemオンラインストアへようこそ!

PI3K-IN-37

mTOR inhibition PI3K/mTOR dual targeting ZSTK474 comparator

PI3K-IN-37 (Example 84.1, WO2010139731A1) uniquely combines pan-PI3Kα/β/δ inhibition with equipotent mTOR suppression (IC50 4 nM) in a single entity, featuring a narrow 2-fold inter-isoform potency spread (α 6 nM, β 8 nM, δ 4 nM). Unlike mTOR-sparing ZSTK474 or PI3K-sparing rapalogs, its balanced multi-node blockade overcomes adaptive resistance via IRS1/PI3K-Akt reactivation. Validated cellular PD markers—PKB Ser473 (<5 nM) and S6 phosphorylation (2 nM)—enable direct target engagement studies. The companion analog PI3K-IN-38 (~90-fold weaker PI3Kα) enables rigorous SAR controls.

Molecular Formula C25H26N6O2
Molecular Weight 442.5 g/mol
CAS No. 1257547-40-2
Cat. No. B8522555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-37
CAS1257547-40-2
Molecular FormulaC25H26N6O2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C5=CN(N=C5C)C)C)OC(C)C
InChIInChI=1S/C25H26N6O2/c1-14(2)33-23-10-18(11-26-16(23)4)17-7-8-20-19(9-17)24-21(12-27-20)30(6)25(32)31(24)22-13-29(5)28-15(22)3/h7-14H,1-6H3
InChIKeyYWDAJLXJSLKKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-37 (1257547-40-2): Compound Overview and Procurement-Relevant Specifications


PI3K-IN-37 (CAS 1257547-40-2, Example 84.1) is a synthetic small-molecule inhibitor targeting class I phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ, as well as mammalian target of rapamycin (mTOR), with a molecular formula of C25H26N6O2 and molecular weight of 442.51 g/mol [1]. The compound is a solid light-yellow to light-brown powder with a calculated LogP of 3.2 and predicted pKa of 5.65 . Its core structure comprises a 1H-imidazo[4,5-c]quinolinone scaffold with a characteristic 1,3-dimethylpyrazol-4-yl substituent, distinguishing it from morpholine-containing PI3K inhibitors [1]. PI3K-IN-37 is derived from WO2010139731A1 and is supplied for research use only by multiple reputable vendors including MedChemExpress, TargetMol, and GlpBio [2].

Why PI3K-IN-37 Cannot Be Substituted by Generic Pan-PI3K or mTOR-Selective Inhibitors


The PI3K/Akt/mTOR signaling axis exhibits complex isoform-specific biology, with PI3Kδ being predominantly expressed in leukocytes and mediating immune and inflammatory responses, while PI3Kα and PI3Kβ are ubiquitously expressed and drive tumor cell proliferation and survival [1]. Single-target approaches face adaptive resistance via compensatory pathway reactivation: mTORC1 inhibition relieves negative feedback on IRS1, driving PI3K-Akt hyperactivation, while PI3K inhibition alone fails to suppress mTORC1-mediated protein translation [1][2]. Pan-class I PI3K inhibitors lacking mTOR activity (e.g., ZSTK474) cannot simultaneously suppress both nodes, whereas mTOR-selective allosteric inhibitors (e.g., rapalogs) completely spare PI3K isoforms [2]. PI3K-IN-37's balanced multi-target inhibition profile — encompassing PI3Kα/β/δ and mTOR — addresses this signaling redundancy in a single chemical entity, but this exact activity ratio is not conserved across in-class analogs, making indiscriminate substitution scientifically invalid [2].

PI3K-IN-37: Quantitative Differentiation Evidence Against Closest Comparators


mTOR Co-Inhibition Distinguishes PI3K-IN-37 from Pan-Class I PI3K Inhibitors

PI3K-IN-37 exhibits potent mTOR inhibition (IC50 = 4 nM) in addition to class I PI3K isoform inhibition. This contrasts sharply with pan-PI3K inhibitor ZSTK474, which shows weak mTOR inhibition (less than 40% inhibition at 100 μM, with no inhibition at 0.1 μM) [1]. The inclusion of mTOR activity in PI3K-IN-37's inhibition profile provides simultaneous suppression of two critical signaling nodes in a single compound, whereas ZSTK474 users must consider alternative mTOR-targeting strategies .

mTOR inhibition PI3K/mTOR dual targeting ZSTK474 comparator

PI3Kδ-Preferring Activity Profile Distinguishes PI3K-IN-37 from PI3Kα-Selective and Pan-Isoform Inhibitors

PI3K-IN-37 exhibits a PI3Kδ-preferring inhibition profile across class I isoforms with IC50 values of 6 nM (PI3Kα), 8 nM (PI3Kβ), and 4 nM (PI3Kδ) . This contrasts with the pan-class I inhibitor ZSTK474 (IC50: PI3Kα 16 nM, PI3Kβ 44 nM, PI3Kδ 4.6 nM) and the α-selective clinical compound GDC-0980 (IC50: PI3Kα 5 nM, PI3Kβ 27 nM, PI3Kδ 7 nM) [1][2]. PI3K-IN-37 shows the narrowest inter-isoform potency spread (2-fold difference between α and δ) among the three, with absolute δ potency (4 nM) equivalent to the most potent δ inhibitors in the class [1].

PI3K isoform selectivity PI3Kδ inhibition isoform profiling

PI3K-IN-37 Demonstrates 90-Fold Higher PI3Kα Potency Than Structurally Related PI3K-IN-38

PI3K-IN-37 and PI3K-IN-38 share the same imidazoquinolinone chemical scaffold series (both appearing as Example compounds in related patent families), yet exhibit vastly different PI3Kα inhibitory potencies. PI3K-IN-37 inhibits PI3Kα with an IC50 of 6 nM, whereas PI3K-IN-38 (Compound 123) inhibits PI3Kα with an IC50 of 0.541 μM (541 nM) . This represents an approximately 90-fold difference in potency, underscoring that structurally related compounds in this series are not functionally interchangeable .

PI3Kα inhibition potency comparison PI3K-IN-38 comparator

PI3K-IN-37 Cellular Target Engagement in PTEN-Null Context (TSC1-/- MEF S6 Phosphorylation, IC50 = 2 nM)

In TSC1-/- MEF cells (a PTEN-null, mTORC1-hyperactivated genetic background), PI3K-IN-37 suppresses S6 ribosomal protein phosphorylation at Ser235/236 with an IC50 of 2 nM following 60-minute treatment at concentrations from 0.005-1 μM . S6 phosphorylation is a direct readout of mTORC1 activity, confirming that PI3K-IN-37 engages mTOR in cells at single-digit nanomolar concentrations. For context, the dual PI3K/mTOR inhibitor PF-04691502 achieves comparable cellular mTORC1 inhibition (IC50 = 32 nM) but at a 16-fold higher concentration . Additionally, PI3K-IN-37 inhibits PKB Ser473 phosphorylation in Rat1 cells with an IC50 of <5 nM for PI3Kα (30-minute treatment, 0.005-10 μM) .

cellular target engagement S6 ribosomal protein PTEN-null

Procurement Specification: Supplier-Documented Purity and Stability Guidelines for PI3K-IN-37

Commercially available PI3K-IN-37 is supplied with documented purity specifications: MedChemExpress reports 99.0% purity (HPLC-verified, HY-147284), while TargetMol specifies 98% purity . Storage recommendations are consistent across suppliers: powder form stable at -20°C for 3 years, at 4°C for 2 years; in solvent (e.g., DMSO), stability is maintained at -80°C for 6 months and at -20°C for 1 month [1]. The compound is shipped at ambient temperature, with documented stability during ordinary transit [1].

compound purity storage stability procurement specifications

PI3K-IN-37: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


PI3K/mTOR Dual-Pathway Inhibition in PTEN-Deficient or PI3K Pathway-Mutant Cancer Models

PI3K-IN-37 is optimally deployed in PTEN-null or PI3KCA-mutant cell line and xenograft models requiring simultaneous blockade of PI3K and mTOR signaling. The compound's cellular S6 phosphorylation IC50 of 2 nM in TSC1-/- MEF cells confirms potent mTORC1 suppression in a PTEN-deficient background . Unlike ZSTK474, which spares mTOR, PI3K-IN-37 provides integrated pathway inhibition in a single agent, making it suitable for mechanistic studies of feedback activation and adaptive resistance [1].

Immune-Oncology Studies Requiring PI3Kδ-Preferring Inhibition with Balanced α/β Activity

For research in immune cell signaling where PI3Kδ inhibition is critical (e.g., B-cell, T-cell, or myeloid cell functional assays) but some degree of PI3Kα/β activity is also required, PI3K-IN-37's 4 nM δ IC50 and narrow 2-fold inter-isoform spread (α 6 nM, β 8 nM) provide a distinct profile . This differs from ZSTK474's broader isoform spread (α 16 nM, β 44 nM, δ 4.6 nM) and GDC-0980's α-preferring pattern (α 5 nM, β 27 nM, δ 7 nM), enabling researchers to select the appropriate isoform bias for their specific experimental context [1].

Compound Library Screening for PI3K/mTOR Inhibitor Structure-Activity Relationship Studies

PI3K-IN-37 (Example 84.1) and PI3K-IN-38 (Compound 123) represent distinct points in the imidazoquinolinone chemical space with a ~90-fold PI3Kα potency differential (6 nM vs. 541 nM) [1]. This pair is well-suited for comparative SAR studies exploring the structural determinants of PI3Kα potency within this scaffold series. The availability of both compounds from multiple commercial vendors facilitates procurement for parallel testing .

In Vivo Pharmacodynamic Studies with Validated Target Engagement Markers

PI3K-IN-37's characterized cellular pharmacodynamic markers — PKB Ser473 phosphorylation (PI3Kα readout, IC50 <5 nM in Rat1 cells) and S6 ribosomal protein phosphorylation (mTORC1 readout, IC50 = 2 nM in TSC1-/- MEF cells) — provide established endpoints for in vivo target engagement studies . Researchers can leverage these quantitative cellular benchmarks to design dose-ranging experiments and correlate plasma or tissue exposure with pathway suppression, using the supplier-provided LogP (3.2) to inform bioavailability predictions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.